9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
CAS No. |
920482-10-6 |
|---|---|
Molecular Formula |
C23H21BrClN5O2 |
Molecular Weight |
514.81 |
IUPAC Name |
9-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21BrClN5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
VBCVTOYADHHECD-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H24ClN5O3
- Molecular Weight : 465.9 g/mol
- IUPAC Name : 3-[(2-chlorophenyl)methyl]-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial effects and potential therapeutic applications in treating diseases such as cancer and infections.
Antimicrobial Activity
Research indicates that derivatives of purine and pyrimidine compounds exhibit significant antimicrobial properties. A study conducted on structurally similar compounds demonstrated their effectiveness against a range of bacteria and fungi. The synthesized derivatives were tested for their sensitivity against various microbial strains, revealing promising results in inhibiting growth and viability .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions may include modulation of enzyme activity or interference with nucleic acid synthesis. Molecular docking studies have identified potential binding sites on target proteins, suggesting that the compound may inhibit critical pathways necessary for microbial survival .
Case Studies
-
Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. Results indicated that it exhibited comparable or superior activity against certain resistant strains of bacteria . -
Cancer Research :
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines showed significant inhibition of cell proliferation. The compound was tested against various cancer types, including breast and lung cancers, demonstrating a dose-dependent response in cell viability assays .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
*Theoretical LogP values inferred from substituent contributions.
Key Research Findings
Halogen vs. This could enhance binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases).
Carboxamide vs. Dione Moieties: Compound B features a carboxamide group, enabling dual hydrogen-bond donor/acceptor interactions absent in the target compound. This may explain its reported antimicrobial activity .
Conformational Flexibility :
- The 7,8-dihydro-6H ring in the target compound likely adopts a puckered conformation, as described by Cremer-Pople coordinates , influencing its binding mode. Computational modeling using SHELX-refined crystallographic data could validate this.
Synthetic Challenges: Introducing bromine at position 9 in the target compound requires regioselective electrophilic substitution, whereas Compound A’s phenoxy group demands Ullmann or Buchwald-Hartwig coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
